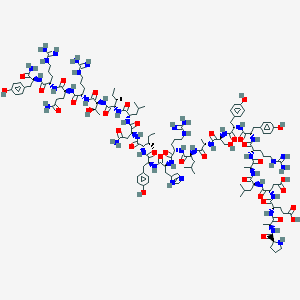
1-Hydroxycyclopropane-1-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of cyclopropane derivatives, such as 1-Hydroxycyclopropane-1-carbonitrile, often involves intricate reactions that can include cyclopropenation, Diels-Alder reactions, and other cycloadditions. For instance, the reactions of related compounds like 1-methylcycloprop-2-ene-1-carbonitrile with cyclohexa-1,4-diene demonstrate the complexity of cyclopropane synthesis through consecutive Alder-ene and Diels-Alder reactions (Lodochnikova et al., 2010).
Molecular Structure Analysis
The molecular structure of cyclopropane derivatives plays a crucial role in their chemical behavior. Studies on similar compounds, like cyclopropane(1,1)dicarbonitrile, provide insights into the structural dynamics of these molecules, indicating they are asymmetric rotors with specific rotational constants, which could influence the reactivity and properties of 1-Hydroxycyclopropane-1-carbonitrile (Pearson et al., 1975).
Chemical Reactions and Properties
Cyclopropane derivatives undergo various chemical reactions, including hydrocyanation, cyclopropanation, and Diels-Alder reactions, which are essential for the synthesis of pharmaceutically relevant nitrile derivatives and demonstrate the compounds' versatility (Bhunia et al., 2018). The ability to participate in different reactions showcases the chemical diversity and potential applications of 1-Hydroxycyclopropane-1-carbonitrile.
Wissenschaftliche Forschungsanwendungen
Tandem Alder-ene and Diels-Alder Reactions
1-Hydroxycyclopropane-1-carbonitrile derivatives have been studied for their ability to participate in consecutive Alder-ene and Diels-Alder reactions. For instance, reactions with cyclohexa-1,4-diene and alloocimene have yielded 2:1 addition products. These compounds act initially as enophiles and subsequently as dienophiles, demonstrating the versatility of these substrates in complex reaction sequences. The structure of the adducts has been elucidated through X-ray analysis, providing insight into the reaction mechanism and potential applications in synthetic chemistry (Lodochnikova et al., 2010).
Hydrolysis Processes
Research on the hydrolysis of cyclopropyl ketones with water has shown that these reactions can lead to a variety of products while retaining the three-membered ring structure. This highlights the potential of 1-Hydroxycyclopropane-1-carbonitrile derivatives in synthetic pathways where the preservation of the cyclopropane core is desired. Such studies have implications for the synthesis of complex organic molecules and understanding reaction mechanisms involving cyclopropyl groups (Kayukov et al., 2012).
Enophile in Alder-ene Reaction
The compound has also been identified as a new enophile in the Alder-ene reaction, demonstrating its ability to undergo cyclopropanation with various substrates. This property is particularly significant for developing new synthetic routes and understanding the reactivity of cyclopropane derivatives. The findings from these studies are critical for advancing the field of organic synthesis, offering new strategies for constructing complex molecular architectures (Ashirov et al., 2006).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-hydroxycyclopropane-1-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO/c5-3-4(6)1-2-4/h6H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHNIISSYNHNAEM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40504274 |
Source


|
| Record name | 1-Hydroxycyclopropane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40504274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
83.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Hydroxycyclopropane-1-carbonitrile | |
CAS RN |
14743-56-7 |
Source


|
| Record name | 1-Hydroxycyclopropane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40504274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-hydroxycyclopropane-1-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-[4-(Diethylamino)phenyl]-4-(4-methoxyphenyl)-N,N,8-trimethyl-2-phenyl-4H-3,1-benzoxazin-7-amine](/img/structure/B44615.png)







